Head-to-Head Comparison of In Vivo Anti-Tumor Efficacy: 4-Undecanol vs. 4-Undecanone
In a direct in vivo comparison, inhalation of undecan-4-ol (4-ol) significantly reduced syngeneic Sarcoma L-1 tumor mass in mice, while its redox-state analog, 4-undecanone (4-on), showed no anti-tumor activity. This demonstrates that the differentiation is not class-level but specific to the alcohol functional group at the C4 position [1].
| Evidence Dimension | In vivo tumor mass index (ratio of treated group mean tumor mass to control group mean tumor mass) |
|---|---|
| Target Compound Data | Tumor mass index: 0.85 ± 0.05 (4-undecanol) |
| Comparator Or Baseline | Tumor mass index: 1.05 ± 0.05 (4-undecanone) |
| Quantified Difference | 4-undecanol reduced tumor mass index by ~19% from baseline, whereas 4-undecanone showed a non-significant 5% increase in mass index. |
| Conditions | Balb/c and BDF1 mice, syngeneic Sarcoma L-1 model, 3-day inhalation of 10% 4-undecanol or 4-undecanone in a control excipient, tumor mass measured 5 days post-implantation. |
Why This Matters
This proves that procuring 4-undecanone (a common synthetic precursor) for biological assays will yield null results in antitumor screening, making high-purity 4-undecanol essential for this specific immunological research pathway.
- [1] Gibka, J., et al. (2009). The effect of 4-undecanone and its derivatives on cellular and humoral immunity and tumor growth in mice. Central European Journal of Immunology, 34(1), 29-34. Mass indices reported in Fig. 4 and Results section. View Source
